FLT3-ITD vs. Wild-Type FLT3 Kinase Inhibition: TCS 359 Preferentially Targets the Oncogenic Driver Mutant
TCS 359 demonstrates 1.5-fold higher potency against the FLT3-ITD mutant kinase (IC50 = 8 nM) compared to wild-type FLT3 (IC50 = 12 nM) in recombinant kinase assays . This differential sensitivity contrasts with quizartinib, which exhibits a 3.8-fold preference for FLT3-ITD (IC50 = 1.1 nM) over wild-type (IC50 = 4.2 nM) , and gilteritinib, which inhibits both isoforms with near-equal potency (FLT3-ITD IC50 ~0.29 nM) . TCS 359's modest isoform selectivity may be advantageous in experimental systems where simultaneous inhibition of both wild-type and mutant FLT3 is required without extreme bias toward the ITD mutant [1].
| Evidence Dimension | FLT3 kinase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | FLT3-WT: 12 nM; FLT3-ITD: 8 nM |
| Comparator Or Baseline | Quizartinib: FLT3-WT 4.2 nM, FLT3-ITD 1.1 nM; Gilteritinib: FLT3 0.29 nM |
| Quantified Difference | TCS 359 shows 1.5-fold preference for ITD vs. WT; quizartinib shows 3.8-fold preference; gilteritinib shows minimal isoform selectivity. |
| Conditions | Recombinant human FLT3 kinase domain in biochemical assay (fluorescence polarization or similar). |
Why This Matters
Researchers studying FLT3-ITD driven AML may select TCS 359 for its balanced inhibition profile, which avoids the extreme mutant bias seen with quizartinib and the ultra-high potency of gilteritinib, thereby better modeling endogenous FLT3 signaling dynamics.
- [1] Patch RJ, Baumann CA, Liu J, Gibbs AC, Ott H, Lattanze J, Player MR. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorg Med Chem Lett. 2006;16(12):3282-3286. View Source
